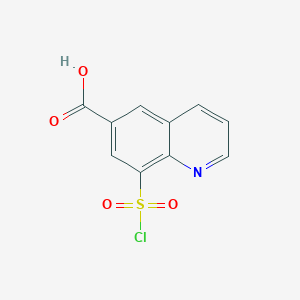

8-(Chlorosulfonyl)quinoline-6-carboxylic acid

Descripción general

Descripción

8-(Chlorosulfonyl)quinoline-6-carboxylic acid is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by its molecular structure, which includes a quinoline ring substituted with a chlorosulfonyl group at the 8th position and a carboxylic acid group at the 6th position .

Métodos De Preparación

The synthesis of 8-(Chlorosulfonyl)quinoline-6-carboxylic acid typically involves several steps, starting with the preparation of the quinoline scaffold. Common synthetic routes include:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

Skraup Synthesis: This classical method uses aniline, glycerol, and sulfuric acid as starting materials.

Pfitzinger Reaction: This involves the reaction of isatin with a base to form quinoline derivatives.

For the specific preparation of this compound, the quinoline derivative is further reacted with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The carboxylic acid group is typically introduced through oxidation reactions .

Análisis De Reacciones Químicas

Sulfonyl Chloride Reactivity

The chlorosulfonyl group (-SO₂Cl) undergoes nucleophilic substitutions, forming sulfonamides, sulfonic acids, or sulfonate esters.

Key Reactions:

Example from Literature :

In , analogous quinoline sulfonyl chlorides reacted with 4-methylpiperidine to form sulfonamides (e.g., 6-(4-methyl-piperidine-1-sulfonyl)-quinoline-4-carboxylic acid) via stirring at room temperature for 3 hours. Yields ranged from 55% to 87% depending on the amine and solvent system.

Carboxylic Acid Reactivity

The carboxylic acid group (-COOH) participates in esterification, amidation, and decarboxylation.

Key Reactions:

Example from Literature :

In , indoloquinoline-6-carboxylic acids were esterified using HCl gas in ethanol/DMSO, yielding ethyl esters for further biological testing. Similar conditions could apply to this compound.

Dual Functionalization

Concurrent modification of both functional groups enables complex derivatization:

Sequential Reactions:

-

Sulfonamide Formation → Esterification : React with an amine to form a sulfonamide, followed by esterification of the carboxylic acid.

-

Hydrolysis → Amidation : Hydrolyze the sulfonyl chloride to a sulfonic acid, then amidate the carboxylic acid.

Example Pathway :

textThis compound → (1) React with benzylamine → 8-(benzylsulfonamido)quinoline-6-carboxylic acid [1] → (2) Esterify with methanol → Methyl 8-(benzylsulfonamido)quinoline-6-carboxylate [5]

Biological Relevance

Derivatives of this compound show potential in:

-

Antimicrobial agents : Sulfonamide derivatives exhibit bacterial growth inhibition .

-

Kinase inhibitors : Carboxamide analogs target DYRK1A and CMGC kinases .

-

Anticancer scaffolds : Styrylquinoline derivatives demonstrate cytotoxicity via electron-withdrawing substituents .

Synthetic Challenges

Aplicaciones Científicas De Investigación

Chemical Applications

1. Synthetic Building Block

- Role in Organic Synthesis : 8-(Chlorosulfonyl)quinoline-6-carboxylic acid serves as a versatile building block in organic chemistry. It can be utilized to synthesize more complex molecules through various organic reactions. The chlorosulfonyl group is particularly useful for introducing sulfonamide functionalities into target molecules, facilitating further chemical transformations .

2. Reagent in Organic Reactions

- Reactivity : The compound acts as a reagent in several organic reactions, allowing for the modification of other compounds. Its ability to form covalent bonds with nucleophilic sites on proteins and enzymes is crucial for developing new synthetic pathways .

Biological Applications

1. Antimicrobial Activity

- Potential Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit antimicrobial properties. These derivatives have been evaluated against various bacterial strains and fungi, showing promising results .

2. Anticancer Activity

- Inhibition of Cancer Cell Growth : Studies have demonstrated that quinoline derivatives, including this compound, possess anticancer activities. They have been tested against multiple cancer cell lines such as MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer). Results indicate selective cytotoxicity towards cancer cells while sparing normal cells, making them potential candidates for cancer therapy .

Medicinal Applications

1. Pharmaceutical Development

- Precursor for Drug Design : The compound is being explored as a precursor in the development of pharmaceutical agents targeting specific enzymes and receptors involved in various diseases. Its unique chemical structure allows for the design of selective inhibitors that could lead to new therapeutic options .

2. Enzyme Inhibition

- Mechanism of Action : The chlorosulfonyl group can interact with nucleophilic sites on enzymes, leading to inhibition or modification of their activity. This property is particularly relevant in developing drugs aimed at treating conditions associated with dysregulated enzyme activity .

Industrial Applications

1. Production of Dyes and Pigments

Mecanismo De Acción

The mechanism of action of 8-(Chlorosulfonyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparación Con Compuestos Similares

8-(Chlorosulfonyl)quinoline-6-carboxylic acid can be compared with other quinoline derivatives such as:

8-Hydroxyquinoline: Known for its antimicrobial and metal-chelating properties.

Quinoline-4-carboxylic acid: Used in the synthesis of antimalarial drugs.

2-Chloroquinoline: Studied for its potential anticancer activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Actividad Biológica

8-(Chlorosulfonyl)quinoline-6-carboxylic acid is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the chlorosulfonyl and carboxylic acid functional groups, contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular structure of this compound consists of a quinoline ring substituted at the 8th position with a chlorosulfonyl group and at the 6th position with a carboxylic acid group. This configuration is crucial for its biological activity, as it allows for specific interactions with enzymes and proteins.

The mechanism of action for this compound primarily involves:

- Covalent Bond Formation : The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or alteration of their activity.

- Target Interaction : This compound has been shown to interact with various molecular targets, including enzymes involved in cell signaling pathways and metabolic processes, potentially affecting cell proliferation and apoptosis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness against a range of bacterial strains has been documented, suggesting its potential as a lead compound in the development of new antibiotics. The specific mechanisms by which it inhibits bacterial growth may include interference with bacterial protein synthesis or cell wall formation.

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. In vitro assays demonstrate that it can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Notably, the compound has shown selectivity towards cancer cells compared to normal cells, indicating a favorable therapeutic index .

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated:

- MCF-7 Cells : IC50 values around 6.22 μM.

- HeLa Cells : IC50 values around 7.65 μM.

These findings suggest that the compound effectively reduces cell viability in a dose-dependent manner .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 6.22 ± 0.77 |

| HeLa | 7.65 ± 0.97 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the substituents on the quinoline ring can enhance or diminish its potency against specific biological targets. Ongoing research aims to optimize these structures for improved efficacy and reduced toxicity .

Comparative Analysis

When compared to other quinoline derivatives such as 8-hydroxyquinoline and quinoline-4-carboxylic acid , this compound displays unique reactivity due to its specific substitution pattern, which enhances its potential as an antimicrobial and anticancer agent .

Propiedades

IUPAC Name |

8-chlorosulfonylquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO4S/c11-17(15,16)8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWHRNQHOANPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305711-33-4 | |

| Record name | 8-(chlorosulfonyl)quinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.